2-Bromo-5-(2-bromoethyl)furan
Description
General Overview of Furan (B31954) and Halogenated Furan Derivatives in Chemical Synthesis
Furan is a five-membered aromatic heterocycle containing one oxygen atom, a structure that is integral to numerous natural products and serves as a versatile building block in the field of organic chemistry. While aromatic, the furan ring is less so than benzene, which makes it more reactive and susceptible to a variety of chemical transformations. This heightened reactivity renders furan and its derivatives valuable as intermediates for synthesizing more complex molecular structures. Furan derivatives are key components in pharmaceuticals, such as the antiulcer drug ranitidine, and are also used as specialty chemicals. smolecule.comacs.org
The introduction of halogen atoms to the furan ring creates halogenated furan derivatives, significantly altering the ring's electronic properties and reactivity. As electronegative elements, halogens withdraw electron density, which can modify the ring's behavior in electrophilic and nucleophilic reactions. smolecule.com More importantly, these halogen substituents act as versatile "synthetic handles." They are particularly useful in transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The ability to functionalize the furan core this way is a cornerstone of modern synthetic strategy. Furan reacts vigorously with bromine at room temperature, often leading to polyhalogenated products; therefore, milder conditions are typically required to achieve mono-bromination. acs.org
Historical Trajectories in the Synthesis of Substituted Furans
The synthesis of the furan ring system has a long history, with several classic named reactions providing the foundation for furan chemistry. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds, is a widely applied and traditional route. smolecule.comacs.org Another foundational method is the Feist-Benary furan synthesis, which proceeds by the reaction of an α-halo ketone with a β-dicarbonyl compound. smolecule.com
Synthetic methodologies have advanced considerably over time. The advent of modern organometallic chemistry has revolutionized the creation of substituted furans. Palladium-catalyzed cross-coupling reactions, for example, allow for the precise and efficient introduction of a vast range of substituents onto a pre-formed furan ring. researchgate.net More recent developments include gold-catalyzed cycloisomerization reactions of allenones or alkynylcycloalkenols to give highly substituted furans. prepchem.com Another modern approach mimics biosynthetic pathways, using the oxidation of 1,3-dienes to form endoperoxide intermediates, which are then dehydrated to generate the furan ring. researchgate.net These evolving methods provide chemists with powerful tools to construct complex furan-containing molecules with high degrees of control and efficiency.
Positioning of 2-Bromo-5-(2-bromoethyl)furan within Contemporary Organic Synthesis
This compound is a bifunctional organic compound that serves as a highly versatile building block in modern organic synthesis. Its molecular structure features two distinct and chemically addressable bromine atoms: one attached directly to the aromatic furan ring at the 2-position, and another on the terminal carbon of an ethyl side chain at the 5-position. This arrangement allows for selective and sequential chemical modifications, making it a valuable intermediate for constructing complex, poly-functionalized molecules.
The utility of this compound lies in the differential reactivity of its two C-Br bonds.
Aryl Bromide Reactivity : The bromine atom on the furan ring behaves as a typical aryl bromide. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, vinyl, or aryl groups at the 2-position of the furan core, enabling the construction of diverse molecular scaffolds.
Alkyl Bromide Reactivity : The bromine on the ethyl side chain is a primary alkyl bromide. This functional group is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a variety of nucleophiles, such as amines, azides, thiols, and alkoxides, to extend or functionalize the side chain. A plausible synthetic route to this bromoethyl side chain involves the bromination of the corresponding alcohol, 2-(5-bromofuran-2-yl)ethanol, using a reagent like phosphorus tribromide (PBr₃), a common transformation in organic synthesis.
This orthogonal reactivity enables chemists to perform multi-step syntheses by addressing one reaction site while leaving the other intact for a subsequent transformation. For instance, a Suzuki coupling could be performed on the furan ring, followed by a nucleophilic substitution on the bromoethyl chain. This strategic positioning as a bifunctional intermediate makes this compound a powerful tool for the targeted synthesis of complex molecules in medicinal chemistry and materials science.
Data Table
Structure
3D Structure
Properties
Molecular Formula |
C6H6Br2O |
|---|---|
Molecular Weight |
253.92 g/mol |
IUPAC Name |
2-bromo-5-(2-bromoethyl)furan |
InChI |
InChI=1S/C6H6Br2O/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2 |
InChI Key |
CVXCUBSJABEERY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CCBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 5 2 Bromoethyl Furan
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 2-Bromo-5-(2-bromoethyl)furan, this process highlights the key bond formations and functional group interconversions necessary for a successful synthesis. The primary disconnections involve the carbon-bromine bonds and the carbon-carbon bonds linking the substituents to the furan (B31954) core.
Identification of Key Synthons and Precursors
A logical retrosynthetic approach to this compound identifies two primary synthons: a nucleophilic furan ring and electrophilic sources for the bromo and bromoethyl groups. Alternatively, a pre-functionalized furan can be the starting point.
Key Disconnection Strategies:
Strategy A: Functionalization of a Precursor with a Two-Carbon Chain. This approach begins with a furan derivative already containing a two-carbon side chain at the 2-position, such as 2-acetylfuran (B1664036) or 2-(2-hydroxyethyl)furan.
Precursor 1: 2-Furanethanol (B1268620) (2-(2-hydroxyethyl)furan). This precursor can be subjected to bromination of the alcohol to form the bromoethyl group, followed by regioselective bromination of the furan ring at the 5-position.
Precursor 2: 2-Acetylfuran. This commercially available starting material can undergo reduction to the corresponding alcohol, followed by conversion to the bromide. The final step would be the bromination of the furan ring.
Strategy B: Building the Furan Ring. More complex strategies involve constructing the substituted furan ring from acyclic precursors. The Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, is a classic method for furan synthesis. In this context, a suitably substituted diketone would be required.
These strategies point to key precursors like 2-acetylfuran, 2-furanethanol, and furan itself as practical starting points for the synthesis.
Computational Approaches in Retrosynthetic Pathway Prediction
Rule-Based Systems: Early models used extensive libraries of hand-coded chemical transformation rules to suggest disconnections. pharmafeatures.com
Machine Learning Models: Modern platforms like Synthia™, IBM RXN, and Chematica are trained on massive reaction datasets (e.g., USPTO, Reaxys) to identify patterns and predict plausible reactions with high accuracy. chemcopilot.com
Transfer Learning: To address the challenge of synthesizing novel or uncommon heterocycles, transfer learning techniques are employed. These methods improve the performance of AI models on reactions with limited data by applying knowledge from more common transformations. chemrxiv.orgnih.govfigshare.com
These computational approaches can validate manually derived retrosynthetic pathways and uncover innovative routes that might be overlooked by human chemists, thus accelerating the development of efficient syntheses for complex heterocyclic molecules. the-scientist.comnih.gov
Regioselective and Stereoselective Synthetic Pathways
Executing the synthesis of this compound demands precise control over the regioselectivity of the reactions, ensuring that the bromo and bromoethyl groups are introduced at the correct positions (C5 and C2, respectively) on the furan ring.
Direct Bromination Protocols for Furan Ring Functionalization
The furan ring is highly reactive towards electrophilic substitution, and direct bromination can lead to multiple products or polymerization if not controlled. pharmaguideline.comwikipedia.org The choice of brominating agent and reaction conditions is critical for achieving regioselectivity. The α-positions (C2 and C5) are the most reactive sites.
When starting with furan, direct bromination with one equivalent of bromine in a solvent like N,N-dimethylformamide (DMF) can yield 2-bromofuran. tandfonline.comtandfonline.comsemanticscholar.org Using two equivalents under similar conditions can produce 2,5-dibromofuran. tandfonline.comtandfonline.comsemanticscholar.orgimperial.ac.uk
For a 2-substituted furan, the incoming electrophile is directed to the vacant C5 position. Various brominating agents can be employed, each with different reactivity and selectivity.
| Brominating Agent | Typical Conditions | Yield of 5-Bromo Product | Reference |
| Bromine (Br₂) | DMF, 20°C | 29% | researchgate.net |
| N-Bromosuccinimide (NBS) | AIBN (cat.), Et₂O, reflux | 25% | researchgate.net |
| N-Bromosuccinimide (NBS) | THF, 0°C to RT | 12% | researchgate.net |
| 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | n-BuLi, THF, -78°C to 0°C | 54% | researchgate.net |
This table presents data for the bromination of 2-ethylfuran (B109080) as a model for a 2-substituted furan.
Studies on natural products containing a furan moiety have shown that reagents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are effective for selective bromination. nih.gov For instance, DBDMH has been used to obtain dibrominated furan rings in excellent yield (91%). nih.gov
Introduction of the Bromoethyl Moiety: Strategies and Challenges
Introducing the 2-bromoethyl side chain onto the furan ring presents several challenges, primarily due to the acid-sensitive nature of furan.
Strategies include:
Functional Group Transformation: A common route starts with 2-acetylfuran. The ketone is first reduced to an alcohol (2-(1-hydroxyethyl)furan) using a reducing agent like sodium borohydride. The subsequent conversion of the secondary alcohol to a bromide can be achieved with reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Care must be taken to use mild conditions to avoid acid-catalyzed degradation of the furan ring. An alternative involves starting with 2-furanethanol and directly brominating the primary alcohol.
Friedel-Crafts Acylation/Alkylation:
Acylation: Friedel-Crafts acylation of furan with bromoacetyl chloride could theoretically install the necessary carbon skeleton. However, classical Friedel-Crafts conditions using strong Lewis acids like AlCl₃ often lead to polymerization of the furan ring. stackexchange.comstackexchange.com Milder catalysts such as boron trifluoride (BF₃) or heterogeneous catalysts like chromium-exchanged dodecatungstophosphoric acid have been developed to overcome this issue, achieving high conversion and selectivity. stackexchange.comresearchgate.netresearchgate.net The resulting α-bromoketone would then require selective reduction of the carbonyl group.
Alkylation: Direct Friedel-Crafts alkylation with 1,2-dibromoethane (B42909) is generally not practical for furan due to catalyst-induced polymerization and polyalkylation. stackexchange.com
A viable laboratory approach involves the reaction of a precursor like 3-(4-Bromophenyl)-4-hydroxyfuran-5(2H)-one with 1,2-dibromoethane in the presence of a base to introduce a bromoethoxy side chain, demonstrating a method for forming the C-O-C-C-Br linkage. nih.gov
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to construct and functionalize heterocyclic rings, offering efficiency and selectivity.
Palladium-Catalyzed Synthesis: Palladium catalysis is a powerful tool for creating 2,5-disubstituted furans. nih.govsemanticscholar.org One approach involves the annulation of alkyl 3-oxo-6-heptynoates with aryl halides in the presence of a palladium catalyst like Pd(PPh₃)₄. acs.org Another method uses sequential Michael-Heck reactions between (Z)-β-halo allylic alcohols and activated alkynes, catalyzed by phosphine (B1218219)–palladium complexes, to build the furan ring with high substitution. nih.gov Palladium-catalyzed one-pot syntheses from 1,3-dicarbonyl compounds and alkenyl bromides have also been optimized, with catalysts like PdCl₂(CH₃CN)₂ showing high efficacy. mdpi.com
Gold-Catalyzed Synthesis: Gold catalysts are particularly effective in the cyclization of various unsaturated precursors to form substituted furans. scilit.com For example, the gold-catalyzed cyclization of (Z)-enynols provides an efficient route to highly substituted furans under very mild conditions. acs.org Combinations of triazole-gold and copper catalysts can facilitate one-pot, three-step cascade reactions to produce di-, tri-, and tetrasubstituted furans from simple starting materials like propargyl alcohols and alkynes. organic-chemistry.orgacs.org
These catalytic methods are primarily used for the construction of the core 2,5-disubstituted furan skeleton. Subsequent functionalization, such as the specific bromination steps, would still be required to complete the synthesis of the target molecule.
Transition Metal-Catalyzed Coupling Reactions
The presence of a bromine atom on the furan ring at the C2 position makes this compound an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. Palladium and nickel complexes are the most common catalysts for such transformations. beilstein-journals.orgrhhz.net
Suzuki-Miyaura Coupling: This reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, and is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org For this compound, a Suzuki reaction could be employed to substitute the bromine atom at the C2 position, creating a diverse range of 2-substituted furan derivatives while leaving the bromoethyl side chain intact for subsequent modifications. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This method could be applied to this compound to introduce vinyl groups at the C2 position. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl bromide bond, followed by alkene insertion and β-hydride elimination. libretexts.org
Other notable cross-coupling reactions applicable to this substrate include the Stille coupling (using organotin reagents), Sonogashira coupling (for introducing alkyne moieties), and Buchwald-Hartwig amination (for forming C-N bonds). The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yield and selectivity. nih.gov
| Reaction Type | Typical Catalyst | Coupling Partner | Base | Potential Product from this compound |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Vinyl Boronic Acid | K₂CO₃, K₃PO₄ | 2-Aryl-5-(2-bromoethyl)furan |
| Heck-Mizoroki Reaction | Pd(OAc)₂, PdCl₂ | Alkene (e.g., Styrene) | NEt₃, K₂CO₃ | 2-Vinyl-5-(2-bromoethyl)furan |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal Alkyne | NEt₃, Piperidine | 2-Alkynyl-5-(2-bromoethyl)furan |
| Stille Coupling | Pd(PPh₃)₄ | Organostannane | - (Base not always required) | 2-Aryl/Vinyl-5-(2-bromoethyl)furan |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ with phosphine ligand | Amine | NaOt-Bu, K₃PO₄ | 2-Amino-5-(2-bromoethyl)furan |
Organocatalytic and Biocatalytic Strategies
Organocatalysis: This branch of catalysis uses small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic or expensive metal catalysts. nih.govacs.org While direct organocatalytic synthesis of this compound is not established, these strategies could be envisioned for constructing the furan ring from acyclic precursors or for the asymmetric functionalization of the side chain. For example, chiral aminocatalysts could be used to stereoselectively introduce substituents onto a precursor of the ethyl side chain before bromination.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, environmentally benign conditions. researchgate.netkcl.ac.uk For a molecule like this compound, biocatalysis presents several hypothetical opportunities:
Enzymatic Halogenation: Flavin-dependent halogenases are enzymes capable of selective electrophilic halogenation of aromatic substrates. mdpi.commanchester.ac.uk A suitably engineered halogenase could potentially catalyze the direct bromination of a 5-(2-bromoethyl)furan precursor at the C2 position with high regioselectivity, avoiding the formation of poly-brominated byproducts. chemrxiv.orgchemrxiv.org
Side-Chain Modification: Enzymes such as alcohol dehydrogenases or reductases could be used to modify a functionalized precursor to the bromoethyl side chain. nih.gov For instance, the enzymatic reduction of a ketone or aldehyde precursor could establish a chiral center before its conversion to the bromoethyl group. Biological side-chain oxidation is also a known process. libretexts.orgunizin.org
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves considering alternative reaction media, maximizing atom economy, and minimizing waste.
Solvent-Free and Aqueous Medium Reactions
The majority of organic reactions are conducted in volatile organic solvents, which contribute significantly to chemical waste and environmental pollution.
Solvent-Free Reactions: Performing reactions in the absence of a solvent, for instance using ball-milling (mechanochemistry), is a key green chemistry approach. nih.gov This technique can lead to shorter reaction times, higher yields, and the elimination of solvent waste. The synthesis or functionalization of halogenated furans could potentially be adapted to solvent-free conditions. mdpi.comacs.org
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Many modern catalytic reactions, including palladium-catalyzed couplings like the Suzuki and Heck reactions, have been adapted to run in water or mixed aqueous-organic systems, often with the aid of water-soluble ligands or surfactants. organic-chemistry.orgnih.govharvard.edu Performing the synthesis of furan derivatives in an aqueous medium would significantly improve the environmental profile of the process. uliege.be
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. mdpi.com Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful as most of the atoms from the reactants are incorporated into the final product.
In contrast, substitution and elimination reactions often have poor atom economy. For example, a classical synthesis of an alkyl bromide from an alcohol using phosphorus tribromide generates phosphorous acid as a significant byproduct. A more atom-economical approach would involve the direct addition of hydrogen bromide across a double bond, where all atoms are incorporated into the product. Designing a synthetic route to this compound that maximizes addition and cyclization reactions while minimizing the use of stoichiometric reagents that become waste is a primary goal of green synthesis. researchgate.net
| Reaction Type (Example) | Generic Equation | Reactants Incorporated into Product | Atom Economy | Green Chemistry Implication |
|---|---|---|---|---|
| Substitution (e.g., Alcohol to Bromide) | 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ | Partial | Low | Generates stoichiometric inorganic waste (H₃PO₃). |
| Addition (e.g., Alkene Hydrobromination) | R-CH=CH₂ + HBr → R-CH(Br)-CH₃ | All | 100% (Ideal) | Highly efficient; no atoms are wasted as byproducts. |
| Catalytic Cross-Coupling | Ar-Br + R-B(OH)₂ → Ar-R + "B(OH)₂Br" | Partial | Moderate | Waste is generated from coupling partners and base, but catalyst is used in small amounts. |
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5 2 Bromoethyl Furan
Reaction Mechanisms in the Formation of 2-Bromo-5-(2-bromoethyl)furan
The synthesis of this compound would logically proceed through two key transformations: halogenation of the furan (B31954) ring and functionalization of an ethyl side chain. The sequence of these steps can be varied to achieve the target molecule.
Detailed Studies of Furan Halogenation Mechanisms
The halogenation of furans is a well-studied electrophilic aromatic substitution reaction. Furan is significantly more reactive than benzene, allowing for the use of milder halogenating agents. pearson.com The introduction of a bromine atom onto the furan ring typically occurs at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (or β) position. pearson.compearson.com
The mechanism for the bromination of a furan ring involves the following steps:
Generation of the Electrophile: A bromine molecule (Br₂) is polarized, often by a solvent like dioxane or dimethylformamide (DMF), to create an electrophilic bromine species (Br⁺). pearson.compharmaguideline.com
Nucleophilic Attack: The electron-rich furan ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized cation intermediate, often called a sigma complex. pearson.com
Rearomatization: A base in the reaction mixture removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the furan ring and yielding the brominated product. study.com
In the context of forming this compound, one synthetic route could involve the initial bromination of 2-ethylfuran (B109080). The ethyl group at the 2-position would direct the incoming electrophile (bromine) to the vacant 5-position.
Table 1: Comparison of Reagents for Furan Bromination
| Reagent | Conditions | Selectivity | Notes |
|---|---|---|---|
| Br₂ in Dioxane | Low Temperature (-5°C) | Good for monobromination at C2. pharmaguideline.com | Milder conditions prevent polyhalogenation. pharmaguideline.com |
| Br₂ in DMF | 20°C | Effective for monobromination. researchgate.net | Provides a controlled reaction environment. researchgate.net |
| N-Bromosuccinimide (NBS) | THF, 0°C to room temperature | Can be used for ring bromination. researchgate.net | Often used for radical side-chain halogenation but can act as an electrophilic source under certain conditions. |
Pathways for Side-Chain Functionalization
The introduction of the bromoethyl group can be achieved either by starting with a pre-functionalized furan or by modifying a side chain on the furan ring. A plausible pathway involves the radical bromination of an ethyl group attached to the furan ring.
Free-radical halogenation is a common method for functionalizing alkyl side chains on aromatic rings. wikipedia.org This reaction typically proceeds via a three-step mechanism:
Initiation: A radical initiator (e.g., AIBN or UV light) generates bromine radicals from a source like N-bromosuccinimide (NBS). researchgate.net
Propagation: A bromine radical abstracts a hydrogen atom from the carbon adjacent to the furan ring (the benzylic-equivalent position), forming a resonance-stabilized furfuryl radical. This radical then reacts with Br₂ or NBS to form the bromoalkyl product and a new bromine radical.
Termination: The reaction is concluded by the combination of any two radical species.
For the synthesis of this compound, starting with 2-bromo-5-ethylfuran, a radical bromination using NBS and a radical initiator would selectively functionalize the ethyl side chain at the position adjacent to the furan ring, leading to 2-bromo-5-(1-bromoethyl)furan. However, achieving substitution at the terminal carbon of the ethyl group to form the desired product would require a different strategy, such as starting with 2-(furan-2-yl)ethanol, converting the hydroxyl group to a good leaving group, and then performing a nucleophilic substitution with a bromide source. A more direct route might involve the reaction of 2-(furan-2-yl)ethanol with a brominating agent like PBr₃ or HBr.
Reactions at the Bromoethyl Side Chain
The bromoethyl side chain is a primary alkyl halide, making it susceptible to both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (Sₙ1/Sₙ2 Pathways)
The carbon atom bonded to the bromine in the bromoethyl group is the primary site for nucleophilic attack.
Sₙ2 Pathway: As a primary alkyl halide, the bromoethyl group is highly likely to undergo substitution via an Sₙ2 mechanism. This is a single-step concerted reaction where a nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. The approach of the nucleophile occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.
Sₙ1 Pathway: The Sₙ1 pathway is generally disfavored for primary alkyl halides because it involves the formation of a highly unstable primary carbocation. libretexts.org Therefore, Sₙ1 reactions are not expected to be a significant pathway for the bromoethyl side chain of this molecule.
Table 2: Predicted Nucleophilic Substitution Reactions
| Nucleophile | Expected Product | Predominant Mechanism |
|---|---|---|
| Hydroxide (OH⁻) | 2-(2-Bromo-5-furyl)ethanol | Sₙ2 |
| Cyanide (CN⁻) | 3-(2-Bromo-5-furyl)propanenitrile | Sₙ2 |
| Ammonia (NH₃) | 2-(2-Bromo-5-furyl)ethanamine | Sₙ2 |
| Alkoxide (RO⁻) | 2-Bromo-5-(2-alkoxyethyl)furan | Sₙ2 |
Elimination Reactions (E1/E2 Pathways)
Elimination reactions can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. These reactions result in the formation of an alkene.
E2 Pathway: The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), while the leaving group simultaneously departs and a double bond is formed. libretexts.orgyoutube.com This pathway is favored by strong bases. khanacademy.org For this compound, a strong base would abstract a proton from the carbon adjacent to the furan ring, leading to the formation of 2-bromo-5-vinylfuran.
E1 Pathway: The E1 mechanism is a two-step process that begins with the formation of a carbocation, which is the rate-determining step. This is followed by the removal of a β-proton by a weak base. As with the Sₙ1 reaction, the E1 pathway is unlikely for this primary alkyl halide due to the instability of the primary carbocation that would need to form. youtube.com
According to Zaitsev's rule , elimination reactions tend to produce the most substituted (and therefore most stable) alkene as the major product. masterorganicchemistry.com In this case, only one elimination product, 2-bromo-5-vinylfuran, is possible. The use of a bulky base, such as potassium tert-butoxide, would strongly favor the E2 elimination over Sₙ2 substitution.
Cycloaddition Reactions Involving this compound (e.g., Diels-Alder)
The furan ring, despite its aromatic character, can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com This reactivity is attributed to the electron-rich nature of the furan ring, which is enhanced by the electron-donating effect of the oxygen heteroatom. quora.com For a substituted furan such as this compound, the nature and position of the substituents significantly influence its reactivity as a diene. The substituents can affect the electronic properties and the steric hindrance of the furan ring, thereby impacting the rate and selectivity of the cycloaddition.
In the context of this compound, the bromine atom at the C2 position and the 2-bromoethyl group at the C5 position will play crucial roles in its Diels-Alder reactivity. Generally, electron-donating groups on the furan ring increase the HOMO energy, leading to a smaller energy gap with the LUMO of the dienophile and thus a faster reaction rate. Conversely, electron-withdrawing groups decrease the HOMO energy, slowing down the reaction. The bromo substituent has a dual electronic effect: it is inductively electron-withdrawing but can also be a weak π-donor through its lone pairs. The 2-bromoethyl group is primarily an electron-withdrawing group due to the inductive effect of the bromine atom.
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of different regioisomers is possible. The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. youtube.com By analyzing the partial charges on the termini of the diene and dienophile, the major regioisomer can often be predicted by aligning the atoms with opposite partial charges. youtube.com For 2-substituted dienes, the "para" product is often favored. masterorganicchemistry.com
In the case of this compound, the substituents at the 2 and 5 positions make it a symmetrical diene with respect to the placement of substituents on the reacting double bonds. However, if it were to react with an unsymmetrical dienophile, the electronic influence of the bromo and bromoethyl groups would direct the orientation of the dienophile.
Stereoselectivity in Diels-Alder reactions typically refers to the preference for the endo or exo adduct. The endo rule, based on secondary orbital interactions, often predicts the major product in kinetically controlled reactions. However, for many furan Diels-Alder reactions, the thermodynamically more stable exo adduct is the major product, especially when the reaction is reversible. acs.orgnih.govacs.org The low thermodynamic stability of the initial adducts can allow for a retro-Diels-Alder reaction, leading to the eventual formation of the more stable isomer. acs.orgnih.gov
| Diene | Dienophile | Conditions | Major Product | Selectivity |
| Furan | Maleic Anhydride | 300 K | exo adduct | Thermodynamically controlled acs.orgnih.gov |
| Furan | Maleimide | 300 K | endo adduct (kinetically), exo adduct (thermodynamically) | Kinetically and thermodynamically influenced acs.orgnih.gov |
| 3-Boryl-substituted furans | Maleic Anhydride | Room Temp to 110 °C | exo adduct | Excellent yields and exclusive exo selectivity acs.org |
This table presents data for related furan compounds to illustrate general trends in stereoselectivity.
The presence of halogen substituents on the furan ring can have a notable impact on the reactivity and selectivity of Diels-Alder reactions, a phenomenon sometimes referred to as the "halogen effect". nih.govresearchgate.net Halogens at the 2 and 5 positions of the furan ring can increase the rate of cycloaddition reactions. researchgate.net This rate enhancement can be attributed to a combination of electronic and steric factors.
Electronically, while halogens are inductively withdrawing, they can also stabilize the transition state of the cycloaddition. nih.gov This stabilization can lead to a lower activation energy and thus a faster reaction. The ability of the halogen to stabilize the partial positive charge that develops on the furan ring during the transition state is a key aspect of this effect.
From a selectivity standpoint, the halogen can influence the endo/exo ratio of the products. The steric bulk of the halogen can disfavor the formation of the endo adduct, leading to a higher proportion of the exo product. Furthermore, the electronic effects of the halogen can influence the thermodynamics of the retro-Diels-Alder reaction, which in turn affects the final product distribution.
| Furan Derivative | Dienophile | Relative Reactivity |
| Furan | Maleimide | Base reactivity |
| Halogenated Furan | Maleimide | Increased reactivity researchgate.net |
This table illustrates the general trend of the halogen effect on the reactivity of furan in Diels-Alder reactions.
Rearrangement Reactions and Isomerization Pathways
Substituted furans can undergo various rearrangement and isomerization reactions, often promoted by acid, base, or light. semanticscholar.orgnih.govrsc.orgrsc.orgresearchgate.netacs.org For 2-bromo-5-alkylfurans, isomerization is a known process.
A notable example is the unexpected rearrangement of 2-bromo-5-ethylfuran to 2-(1-bromoethyl)furan when stored in CDCl₃ at room temperature. researchgate.net This isomerization is presumed to be catalyzed by trace amounts of acid (HCl or DCl) present in the chloroform. This suggests that this compound could potentially undergo a similar acid-catalyzed isomerization to form 2-bromo-5-(1-bromoethyl)furan or other rearranged products.
Another type of rearrangement observed in halogenated furans is the "halogen dance," where a halogen atom migrates to a different position on the furan ring, typically under the influence of a strong base. semanticscholar.orgresearchgate.net For instance, 2-bromo-5-ethylfuran can be converted to 4-bromo-2-ethylfuran under "halogen dance" conditions. researchgate.net This indicates that this compound could also be susceptible to base-induced rearrangements, leading to isomers with the bromine atom at the 3 or 4 position of the furan ring.
| Starting Material | Conditions | Product | Reaction Type |
| 2-Bromo-5-ethylfuran | Stored in CDCl₃ at room temperature | 2-(1-Bromoethyl)furan | Acid-catalyzed isomerization researchgate.net |
| 2-Bromo-5-ethylfuran | Halogen dance conditions (strong base) | 4-Bromo-2-ethylfuran | Base-induced rearrangement researchgate.net |
This table summarizes known rearrangement reactions of a closely related compound, 2-bromo-5-ethylfuran.
Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation and Structure Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-Bromo-5-(2-bromoethyl)furan in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for mapping the covalent framework of the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the two protons on the furan (B31954) ring (H-3 and H-4). It would also establish the connectivity within the bromoethyl side chain, showing a correlation between the methylene (B1212753) group adjacent to the furan ring (Cα-H₂) and the methylene group bearing the bromine atom (Cβ-H₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It would allow for the unambiguous assignment of each carbon atom that has attached protons. For instance, the proton signal for H-3 would correlate to the C-3 carbon signal, and the protons of the Cα-H₂ group would correlate to the Cα carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:
The furan proton H-4 showing a correlation to the C-2 (bearing a bromine) and C-5 carbons.
The protons of the Cα-H₂ group showing correlations to the C-5 and C-4 carbons of the furan ring, confirming the attachment point of the side chain.
The protons of the Cβ-H₂ group showing a correlation to the Cα carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry in more complex molecules, NOESY can provide through-space correlations that help confirm the proposed structure and its preferred conformation in solution. For this molecule, NOESY would show correlations between protons that are spatially close, such as between the furan proton H-4 and the Cα-H₂ protons of the ethyl side chain. researchgate.net
Based on the analysis of related furan compounds, the following table presents the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key COSY Correlations |
| C-2 | - | ~122.0 | - | - |
| C-3 | ~6.45 (d) | ~112.5 | C-2, C-4, C-5 | H-4 |
| C-4 | ~6.30 (d) | ~110.0 | C-2, C-3, C-5, Cα | H-3 |
| C-5 | - | ~155.0 | - | - |
| Cα | ~3.20 (t) | ~30.0 | C-4, C-5, Cβ | Hβ |
| Cβ | ~3.65 (t) | ~32.0 | Cα | Hα |
Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions. d = doublet, t = triplet.
Dynamic NMR for Conformational Analysis and Reaction Monitoring
Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. unibas.it For this compound, DNMR could be employed to study the rotational dynamics of the 2-bromoethyl side chain around the C5-Cα single bond.
At room temperature, the rotation around this bond is typically fast, resulting in time-averaged signals for the Cα and Cβ protons. However, by lowering the temperature, it may be possible to slow this rotation to the point where distinct signals for different rotational conformers (rotamers) can be observed. acs.orgnih.govsemanticscholar.org Line-shape analysis of the NMR spectra at various temperatures would allow for the determination of the energy barrier to rotation, providing valuable insight into the conformational preferences and flexibility of the side chain.
Advanced Mass Spectrometry for Reaction Intermediates and Product Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. whitman.edu
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₆H₆Br₂O), HRMS would distinguish its exact mass from other ions with the same nominal mass but different elemental compositions.
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak, [M]⁺. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a characteristic cluster of three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. mdpi.com This pattern is a definitive indicator of the presence of two bromine atoms in the molecule or fragment.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of selected ions. unt.edunih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). unt.edu Analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure.
The fragmentation is expected to proceed through several key pathways: miamioh.edu
Loss of a bromine radical: Cleavage of a C-Br bond is a common fragmentation pathway for brominated compounds, which would result in a significant fragment ion at [M-Br]⁺.
Benzylic-type cleavage: Cleavage of the Cα-Cβ bond is highly favorable, as it leads to the formation of a stabilized furan-methyl cation. This would produce a prominent peak corresponding to the [M-CH₂Br]⁺ fragment.
Loss of the entire side chain: Cleavage of the C5-Cα bond would result in the loss of the C₂H₄Br radical, leading to a bromofuran fragment.
Furan ring cleavage: At higher energies, the furan ring itself can fragment, typically through the loss of carbon monoxide (CO) or other small neutral molecules.
The predicted major fragments and their corresponding m/z values are summarized in the table below.
| Fragment Ion | Proposed Structure | Predicted m/z (for ⁷⁹Br) |
| [C₆H₆Br₂O]⁺ | Molecular Ion | 255.88 |
| [C₆H₆⁷⁹Br⁸¹BrO]⁺ | Molecular Ion Isotope | 257.88 |
| [C₆H₆⁸¹Br₂O]⁺ | Molecular Ion Isotope | 259.88 |
| [C₆H₆BrO]⁺ | [M - Br]⁺ | 176.97 |
| [C₅H₄BrO]⁺ | [M - CH₂Br]⁺ | 160.95 |
| [C₄H₂BrO]⁺ | [M - C₂H₄Br]⁺ | 144.93 |
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Related Compounds
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While this compound is likely a liquid or low-melting solid at room temperature, its structure can be determined by forming a suitable crystalline derivative. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com
Analysis of crystal structures of related brominated furan and thiophene (B33073) derivatives reveals key structural features. nih.govmdpi.comnih.gov For a derivative of this compound, one would expect the furan ring to be essentially planar. The C-Br bond lengths would be consistent with those of other brominated aromatic systems. The conformation of the bromoethyl side chain in the solid state would be determined, revealing the torsion angles that define its orientation relative to the furan ring.
Furthermore, the crystal packing would be analyzed to identify intermolecular interactions, such as halogen bonding (Br···O or Br···Br interactions) or other weak forces that stabilize the crystal lattice. nih.gov This information is crucial for understanding the supramolecular chemistry of the compound.
A hypothetical table of key crystallographic parameters, based on data from similar brominated heterocyclic compounds, is presented below. mdpi.com
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 5-10 |
| b (Å) | 8-15 |
| c (Å) | 10-20 |
| β (°) | 90-105 |
| Volume (ų) | 800-1500 |
| Z (molecules/unit cell) | 4 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for monitoring the progress of chemical reactions. The vibrational modes of a molecule, which involve the stretching and bending of bonds, are sensitive to the specific atoms and bond types present. Consequently, the resulting spectra provide a unique molecular fingerprint.
In the case of "this compound," characteristic vibrational frequencies can be predicted for its key structural features. The furan ring itself exhibits a series of characteristic stretching and bending vibrations. For instance, the C-H stretching vibrations of the aromatic furan ring are typically observed in the region of 3100-3150 cm⁻¹. The C=C stretching vibrations within the furan ring usually appear in the 1500-1600 cm⁻¹ range, while the C-O-C stretching of the furan ether linkage is expected around 1000-1100 cm⁻¹.
The presence of the bromoethyl and bromo substituents introduces additional vibrational modes. The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. The aliphatic C-H stretching and bending vibrations of the ethyl group would be observed around 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹, respectively.
By comparing the experimental IR and Raman spectra of "this compound" with established correlation tables and computational predictions, a detailed assignment of the observed vibrational bands can be achieved, confirming the presence of the expected functional groups. Furthermore, these spectroscopic techniques can be employed to monitor reactions involving this compound. For example, the disappearance of the C-Br vibrational modes could indicate a successful dehalogenation reaction, while the appearance of new bands would signify the formation of new functional groups.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Furan Ring (C-H) | Stretching | 3100 - 3150 |
| Furan Ring (C=C) | Stretching | 1500 - 1600 |
| Furan Ring (C-O-C) | Stretching | 1000 - 1100 |
| Ethyl Group (C-H) | Stretching | 2850 - 2960 |
| Ethyl Group (CH₂) | Bending (Scissoring) | ~1470 |
| C-Br (on Furan) | Stretching | 500 - 700 |
| C-Br (on Ethyl) | Stretching | 500 - 700 |
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy molecular orbitals (antibonding orbitals).
For "this compound," the UV-Vis spectrum is expected to be dominated by electronic transitions within the furan ring, which contains a π-electron system. Furan itself exhibits strong absorption bands in the ultraviolet region. The presence of bromine atoms, which are auxochromes, can influence the position and intensity of these absorption bands. The lone pairs of electrons on the bromine atoms can interact with the π-system of the furan ring, potentially leading to a bathochromic (red) shift of the absorption maximum to longer wavelengths.
The primary electronic transitions expected for this molecule are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the furan ring. It is also possible to observe n → π* transitions, involving the excitation of a non-bonding electron (from the oxygen or bromine atoms) to a π* antibonding orbital, although these are typically weaker in intensity.
By analyzing the λmax (wavelength of maximum absorbance) and the molar absorptivity (ε) from the UV-Vis spectrum, valuable information about the electronic conjugation and the effects of the substituents on the electronic structure of the furan ring can be obtained. Theoretical calculations, as discussed in the following section, can be used to predict the electronic transitions and aid in the interpretation of the experimental spectrum.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides a powerful framework for understanding and predicting the properties of molecules, including their structure, stability, reactivity, and spectroscopic characteristics. For "this compound," computational methods can offer deep insights that complement experimental findings.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT calculations can be employed to determine the optimized geometry of "this compound," providing precise bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's three-dimensional structure.
Beyond geometry optimization, DFT is extensively used to probe the electronic structure. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively, providing insights into its behavior in chemical reactions.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. These descriptors help in predicting the most reactive sites within the molecule for electrophilic and nucleophilic attacks. For "this compound," this could help in understanding the relative reactivity of the different positions on the furan ring and the bromoethyl side chain.
While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase (liquid or solid) and to understand intermolecular interactions. For "this compound," MD simulations could be used to study its interactions with solvent molecules or with other molecules in a mixture.
By simulating the movement of atoms over time, MD can provide information on how the molecules pack in a solid state or how they are solvated in a solution. This can be particularly useful for understanding physical properties like solubility and for predicting how the molecule might interact with other species in a complex environment. These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates.
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be invaluable for interpreting experimental spectra. Using methods like DFT, it is possible to calculate the vibrational frequencies of "this compound." These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental values.
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. TD-DFT calculations can provide the excitation energies and oscillator strengths for the electronic transitions, allowing for a direct comparison with the experimental spectrum. This can help in assigning the observed absorption bands to specific electronic transitions within the molecule.
Table 2: Representative Data from DFT Calculations for a Substituted Furan
| Computational Parameter | Predicted Value/Information | Significance |
| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure. |
| HOMO Energy | e.g., -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | e.g., -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | e.g., 5.3 eV | Relates to chemical reactivity and stability. |
| Vibrational Frequencies | List of frequencies (cm⁻¹) and intensities | Aids in the interpretation of IR and Raman spectra. |
| Electronic Transitions | Wavelengths (nm) and oscillator strengths | Helps in assigning bands in the UV-Vis spectrum. |
Note: The values presented are illustrative for a generic substituted furan and would need to be specifically calculated for "this compound."
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the structures of transition states, which are the high-energy intermediates that connect reactants and products. For reactions involving "this compound," DFT calculations can be used to locate the transition state structures for various potential reaction pathways.
Once the transition state is located, its energy can be calculated, which allows for the determination of the activation energy of the reaction. The activation energy is a key factor that governs the rate of a chemical reaction. By comparing the activation energies for different possible mechanisms, the most likely reaction pathway can be identified.
Applications of 2 Bromo 5 2 Bromoethyl Furan As a Building Block in Complex Organic Synthesis
Role in the Synthesis of Furan-Containing Natural Product Scaffolds
While direct and extensive examples of 2-Bromo-5-(2-bromoethyl)furan in the total synthesis of specific furan-containing natural products are not prolifically documented in readily available literature, its potential as a precursor for such scaffolds is evident from the general reactivity of 2,5-disubstituted furans. The furan (B31954) moiety is a core structural unit in a multitude of natural products. The presence of two distinct bromine functionalities in this compound offers orthogonal reactivity, enabling sequential and site-selective modifications.
The bromoethyl group can readily participate in nucleophilic substitution reactions, allowing for the introduction of various side chains and functional groups. The C-Br bond on the furan ring is amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This dual reactivity allows for the elaboration of the furan core into the complex frameworks characteristic of many natural products. For instance, the furan ring can be a precursor to other cyclic systems through transformations like the Paal-Knorr synthesis, further expanding its utility in natural product synthesis.
Utilization in the Construction of Pharmaceutical Precursors and Advanced Organic Scaffolds
The furan nucleus is a privileged scaffold in medicinal chemistry, with numerous furan-containing compounds exhibiting a wide range of biological activities. This compound serves as an invaluable starting material for the synthesis of novel pharmaceutical precursors and advanced organic scaffolds.
The ability to functionalize both the C5-bromo position and the bromoethyl side chain provides a powerful tool for generating molecular diversity in drug discovery programs. Cross-coupling reactions at the C5-position can be employed to introduce aryl, heteroaryl, or alkyl groups, which are often crucial for modulating the pharmacological properties of a molecule. The bromoethyl side chain can be converted into other functional groups, such as amines, azides, or thiols, which can then be used to attach the furan scaffold to other molecular fragments or to introduce specific pharmacophores.
Stereocontrolled Approaches for Complex Molecule Synthesis
While specific examples detailing stereocontrolled reactions directly involving the bromoethyl side chain of this compound are not extensively reported, the principles of stereoselective synthesis can be applied to its derivatives. Once the bromoethyl group is converted to a more versatile functional group, such as an aldehyde or a ketone, a wide range of established stereocontrolled methodologies can be employed to introduce chirality.
For instance, the resulting carbonyl group could undergo asymmetric reduction, allylation, or aldol (B89426) reactions to create stereogenic centers with high levels of enantiomeric or diastereomeric excess. These stereocontrolled transformations are critical in the synthesis of complex, biologically active molecules where the three-dimensional arrangement of atoms is essential for their function.
Contribution to the Synthesis of Novel Advanced Materials and Functional Molecules
The unique electronic and structural properties of the furan ring make it an attractive component for the construction of novel advanced materials. This compound provides a versatile platform for the synthesis of functional molecules with applications in materials science.
Polymerizable Precursors
The bifunctionality of this compound allows for its use as a monomer or a precursor to monomers for the synthesis of furan-containing polymers. The bromoethyl group can be transformed into a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. Subsequent polymerization, either through chain-growth or step-growth mechanisms, can lead to the formation of polymers with tailored properties. The bromine atom on the furan ring can be retained in the polymer backbone, offering a site for post-polymerization modification, or it can be utilized in cross-coupling polymerization reactions to create conjugated polymers.
Precursors for Optoelectronic Materials
Furan-containing conjugated molecules and polymers have garnered significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the furan ring makes it an excellent building block for constructing materials with desirable photophysical and electronic properties.
Future Directions and Emerging Research Opportunities
Development of Highly Selective and Sustainable Synthetic Routes
The synthesis of polysubstituted furans often involves multiple steps and the use of hazardous reagents. A primary area of future research is the development of synthetic pathways that are not only efficient and high-yielding but also environmentally benign. Key goals include improving atom economy, reducing waste, and utilizing renewable starting materials.
Detailed Research Focus:
One-Pot Syntheses: Designing multi-component reactions where 2-Bromo-5-(2-bromoethyl)furan or its precursors can be assembled in a single step from simple, readily available starting materials. This approach minimizes intermediate isolation and purification steps, thereby reducing solvent usage and waste generation.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis can offer superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability for the synthesis of halogenated furans.
Green Solvents and Reagents: Investigating the use of sustainable solvents, such as ionic liquids or supercritical fluids, to replace conventional volatile organic compounds. nih.govfrontiersin.org Additionally, research into replacing hazardous brominating agents with safer alternatives is a critical area of focus. For instance, developing protocols that use catalytic amounts of a bromide source in conjunction with an environmentally friendly oxidant.
Biomass-Derived Precursors: Exploring synthetic routes that begin with platform molecules derived from lignocellulosic biomass, such as furfural. mdpi.com Converting these renewable feedstocks into valuable chemical intermediates like this compound aligns with the principles of green chemistry. frontiersin.org
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is fundamental to modern organic synthesis, and the development of novel catalysts is crucial for accessing complex molecules like this compound with high efficiency and selectivity. mdpi.com Future work will focus on designing catalysts that can control regioselectivity during the functionalization of the furan (B31954) ring and facilitate challenging bond formations.
Detailed Research Focus:
Transition Metal Catalysis: While catalysts based on noble metals like palladium and gold have been effective in furan synthesis, future research aims to develop catalysts using more abundant and less expensive first-row transition metals such as copper, nickel, and iron. frontiersin.orghud.ac.uk These catalysts are being explored for cross-coupling reactions to introduce the bromoethyl group or to further functionalize the 2-bromo position.
Heterogeneous Catalysis: Developing solid-supported catalysts, such as metals on porous carbon supports or zeolites, offers significant advantages in terms of catalyst recovery and reuse, which is essential for sustainable industrial processes. nih.gov These systems can reduce metal leaching and simplify product purification.
Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity under mild conditions. Light- or electricity-driven catalytic cycles could enable novel transformations for the synthesis and subsequent reactions of this compound, potentially avoiding the need for harsh reagents.
| Catalyst Type | Examples | Potential Advantages for Furan Synthesis | Research Direction |
|---|---|---|---|
| Noble Metal Catalysts | Palladium (Pd), Gold (Au), Ruthenium (Ru) | High activity and selectivity for cross-coupling and cyclization reactions. hud.ac.ukstudysmarter.co.uk | Developing catalysts with higher turnover numbers; application in complex multi-step syntheses. |
| Non-Noble Metal Catalysts | Copper (Cu), Nickel (Ni), Iron (Fe) | Lower cost and higher abundance, reducing economic barriers for large-scale synthesis. frontiersin.org | Improving catalyst stability and overcoming challenges like metal leaching. frontiersin.org |
| Heterogeneous Catalysts | Zeolites, Metal-Organic Frameworks (MOFs), Supported Nanoparticles | Ease of separation from the reaction mixture, reusability, and suitability for flow chemistry. nih.gov | Tuning porosity and active sites for enhanced selectivity in furan functionalization. |
| Ionic Liquids (ILs) | 1-(4-butylsulfonic)-3-methylimidazolium hydrogensulfate | Can act as both solvent and catalyst; potential for high thermal stability and recyclability. nih.govfrontiersin.org | Designing task-specific ILs for efficient and selective bromination and alkylation reactions. |
Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction
Detailed Research Focus:
Retrosynthesis Prediction: AI-powered platforms can deconstruct a target molecule into simpler, commercially available precursors. mit.eduengineering.org.cn For this compound, these tools can suggest multiple synthetic pathways, ranking them based on predicted yield, cost, and step count. This automated approach can uncover non-intuitive or novel disconnections that a human chemist might overlook. chemcopilot.com
Reaction Outcome Prediction: ML models, trained on massive datasets of chemical reactions, can predict the likely products, yields, and optimal conditions for a given set of reactants and catalysts. This predictive power can significantly reduce the number of trial-and-error experiments needed in the lab, accelerating the discovery of efficient synthetic protocols.
Automated Synthesis: The integration of AI-driven retrosynthesis with robotic laboratory platforms represents a paradigm shift in chemical synthesis. chemcopilot.com An algorithm could design a route to this compound and then direct automated hardware to execute the synthesis, purify the product, and analyze the results, creating a closed loop of design, execution, and learning.
| AI/ML Application | Description | Impact on Synthesizing this compound |
|---|---|---|
| Retrosynthesis Planning | Algorithms suggest synthetic pathways by breaking down the target molecule into simpler precursors. nih.govmit.edu | Rapidly generates and evaluates multiple potential routes, highlighting novel and efficient options. |
| Reaction Condition Optimization | ML models predict optimal temperatures, solvents, and catalysts for specific transformations. | Minimizes the need for extensive experimental screening, saving time and resources. |
| Novel Reaction Discovery | AI can identify patterns in reaction data to propose entirely new types of chemical transformations. | Could lead to the discovery of unprecedentedly efficient methods for synthesizing substituted furans. |
Investigation of Advanced Analytical Techniques for In-situ Reaction Monitoring
A deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is essential for optimizing synthetic processes. Advanced analytical techniques that allow for real-time, in-situ monitoring of chemical reactions are critical for gaining these insights. spectroscopyonline.com
Detailed Research Focus:
Process Analytical Technology (PAT): The implementation of PAT tools, such as in-situ spectroscopy, is a key area of development. Techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to continuously monitor the concentration of reactants, intermediates, and products directly within the reaction vessel. This provides a wealth of data for understanding reaction kinetics and identifying potential bottlenecks or side reactions in the synthesis of this compound.
Kinetic and Mechanistic Studies: The data gathered from in-situ monitoring enables detailed kinetic modeling. This can elucidate the reaction mechanism, determine rate-limiting steps, and provide a quantitative basis for optimizing reaction conditions to maximize yield and minimize impurities.
High-Throughput Experimentation (HTE): Combining HTE platforms with rapid in-situ analytical methods allows for the parallel screening of a large number of reaction conditions (e.g., different catalysts, solvents, temperatures). This approach can dramatically accelerate the discovery of optimal conditions for the synthesis of complex furan derivatives.
Q & A
What are the optimal synthetic routes for 2-Bromo-5-(2-bromoethyl)furan, and how can reaction conditions be optimized to maximize yield and purity?
Basic Research Question
The synthesis typically involves halogenation and alkylation steps. A common approach is to start with a furan precursor, introduce bromine at the 2-position via electrophilic substitution, followed by alkylation at the 5-position using a bromoethylating agent (e.g., 1,2-dibromoethane under basic conditions). Key parameters include:
- Temperature control : Maintain 0–5°C during bromination to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) for alkylation to enhance nucleophilicity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Analytical validation via HPLC (≥95% purity) and NMR (absence of residual solvent peaks) is critical .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
A combination of methods ensures structural confirmation and purity assessment:
- NMR spectroscopy :
- ¹H NMR : Look for deshielded protons on the bromoethyl group (δ 3.5–4.0 ppm) and furan ring protons (δ 6.5–7.5 ppm).
- ¹³C NMR : Confirm bromine substitution via carbons adjacent to Br (δ 30–40 ppm for CH2Br, δ 110–120 ppm for furan carbons).
- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ at m/z 267.95 for C₆H₇Br₂O) and isotopic patterns (Br₂ doublet).
- TLC : Monitor reaction progress using silica plates with UV visualization (Rf ~0.4 in hexane:EtOAc 7:3) .
How does the reactivity of this compound vary under nucleophilic substitution versus elimination conditions?
Advanced Research Question
The dual bromine substituents enable distinct pathways:
- Nucleophilic substitution (SN2) : In polar solvents (e.g., DMSO), the bromoethyl group reacts with amines or thiols, yielding 5-substituted furans. Kinetic studies show second-order dependence on nucleophile concentration .
- Elimination : Under strong bases (e.g., KOtBu), β-hydride elimination produces 5-vinylfuran derivatives. Competing pathways can be minimized by using bulky bases (e.g., DBU) to favor substitution .
Methodological Tip : Use in situ FT-IR to track C-Br bond cleavage (500–600 cm⁻¹) and GC-MS to identify volatile byproducts .
How can researchers resolve contradictions in reported biological activity data for brominated furan derivatives?
Advanced Research Question
Discrepancies often arise from assay variability or impurity interference. To address this:
- Standardize assays : Use isogenic bacterial strains (e.g., E. coli BW25113) and fixed incubation times (e.g., 18 hrs at 37°C) for MIC determinations.
- Exclude impurities : Validate compound purity via HPLC-ELSD and test residual solvents (e.g., DMF) for off-target effects.
- Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify target binding (e.g., ribosomal proteins) and X-ray crystallography to resolve binding modes, as demonstrated for related nitrovinylfurans .
How can structure-activity relationships (SAR) be systematically investigated for this compound analogs?
Advanced Research Question
A multi-pronged approach is recommended:
- Synthetic diversification : Modify substituents (e.g., replace Br with Cl, vary alkyl chain length) and assess impact on bioactivity.
- Computational modeling : Perform docking simulations (AutoDock Vina) against proposed targets (e.g., bacterial enzymes) to predict binding affinity.
- In vitro assays : Use time-kill curves and resistance frequency studies to differentiate bactericidal vs. bacteriostatic effects.
For example, analogs with shorter alkyl chains show reduced cytotoxicity in mammalian cell lines (HeLa IC50 > 50 µM vs. 10 µM for parent compound) .
What strategies mitigate degradation of this compound during long-term storage?
Advanced Research Question
Degradation (e.g., debromination or oxidation) can be minimized by:
- Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C. Avoid moisture by adding molecular sieves (3Å).
- Stabilizers : Add antioxidants (0.1% BHT) to inhibit radical-mediated breakdown.
- Periodic analysis : Monitor stability via HPLC-DAD every 3 months; degradation products (e.g., furan-2,5-dione) elute earlier than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
